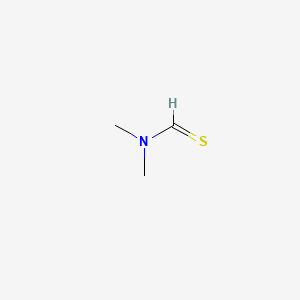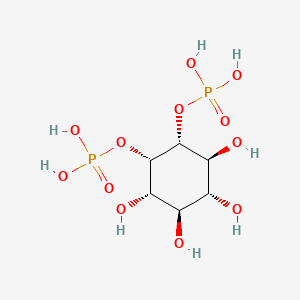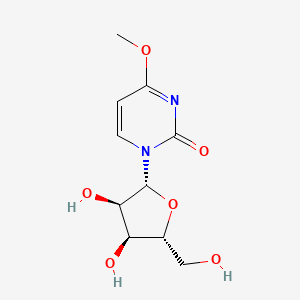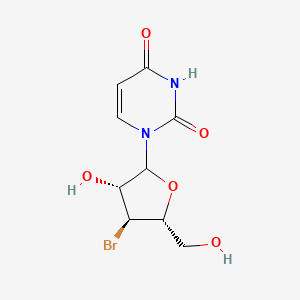
5-Acétamido-2-furoate d’éthyle
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to Ethyl 5-acetamido-2-furoate involves various chemical reactions, including chloromethylation and Friedel–Crafts reaction for furoate derivatives, or more direct methods such as condensation reactions. For example, the synthesis of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, a compound with potential bioactivity, illustrates the use of acetylation and reaction with ethyl 2-bromo-2-methylpropionate (Navarrete-Vázquez et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds is often determined using techniques such as NMR spectroscopy and single-crystal X-ray diffraction. For instance, the crystal structure of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate was characterized, revealing its crystallization in the monoclinic space group and the presence of hydrogen-bonding interactions stabilizing the molecular structure (Navarrete-Vázquez et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving Ethyl 5-acetamido-2-furoate and its derivatives can lead to various bioactive compounds. The Garcia-Gonzalez reaction, for instance, has been utilized to produce glycosidase inhibitory activities, demonstrating the potential for synthesizing selective inhibitors (Moreno‐Vargas et al., 2003).
Physical Properties Analysis
The physical properties of Ethyl 5-acetamido-2-furoate and related compounds are crucial for their application in different fields. For example, the synthesis and study of ethyl acetate provide insights into the molecular geometry, vibrational frequencies, and the effects of isomerism on physical properties (Boese et al., 2013).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity and stability, of Ethyl 5-acetamido-2-furoate and its derivatives is essential for their practical applications. The study of reactions like the anodic oxidation of methyl 5-acetyl-2-furoate in protic solvents reveals the potential for generating a variety of products, indicating the compound's versatility in chemical synthesis (Torii et al., 1972).
Applications De Recherche Scientifique
Développement pharmaceutique
5-Acétamido-2-furoate d’éthyle : peut servir de précurseur dans la synthèse de médicaments anti-inflammatoires non stéroïdiens (AINS). Les dérivés de ce composé pourraient potentiellement augmenter la sélectivité par rapport à la cyclooxygénase 2 (COX-2), ce qui est une cible souhaitable pour réduire l’inflammation avec moins d’effets secondaires .
Recherche analgésique
Les dérivés de ce composé ont été étudiés pour leurs propriétés analgésiques. Des analyses in vivo et in silico suggèrent que des modifications du groupe acétamido peuvent améliorer l’affinité de liaison aux récepteurs COX-2, offrant une voie vers des solutions plus efficaces pour la gestion de la douleur .
Synthèse organique
Dans le domaine de la chimie organique, le This compound est un intermédiaire précieux. Il peut être utilisé dans des réactions d’acylation pour introduire le groupe furoate dans d’autres molécules, ce qui peut être une étape cruciale dans la synthèse de composés organiques complexes .
Amélioration de la biodisponibilité
La modification structurelle du This compound pourrait conduire à des dérivés présentant une biodisponibilité améliorée. Ceci est significatif pour le développement de médicaments oraux où une biodisponibilité accrue peut entraîner des effets thérapeutiques améliorés .
Chimie computationnelle
Les outils de calcul utilisent le This compound pour modéliser les interactions avec les cibles biologiques. Les études d’amarrage peuvent prédire comment les modifications du composé affectent son affinité de liaison, guidant la conception de médicaments plus efficaces .
Études toxicologiques
La toxicologie prédictive est un aspect essentiel du développement des médicaments. Le This compound et ses dérivés peuvent être analysés à l’aide de méthodes de calcul pour prédire leurs profils toxicologiques, ce qui permet d’identifier les risques potentiels dès le début du processus de développement des médicaments .
Mécanisme D'action
Target of Action
A related compound, 5-acetamido-2-hydroxy benzoic acid derivatives, has been shown to targetcyclooxygenase 2 (COX-2) . COX-2 is an enzyme that plays a crucial role in inflammation and pain .
Mode of Action
For instance, 5-acetamido-2-hydroxy benzoic acid derivatives have been shown to have a high binding affinity with the COX-2 receptor , which could lead to the inhibition of the enzyme and thus reduce inflammation and pain.
Biochemical Pathways
prostaglandin synthesis pathway . Inhibition of COX-2 can prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain .
Pharmacokinetics
In-silico studies of related compounds suggest they have good bioavailability
Result of Action
If it acts similarly to related compounds, it may exhibit anti-inflammatory and analgesic effects due to its potential inhibition of cox-2 .
Propriétés
IUPAC Name |
ethyl 5-acetamidofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-3-13-9(12)7-4-5-8(14-7)10-6(2)11/h4-5H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSDCUNLRGSIRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40228327 | |
| Record name | NSC 402554 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
777-50-4 | |
| Record name | Ethyl 5-(acetylamino)-2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=777-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 402554 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000777504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Furoic acid, ethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC 402554 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 5-ACETAMIDO-2-FUROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWW86BZ58F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1220938.png)





